N-(4-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
N-(4-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazoloquinazoline core, which is a fused ring system combining triazole and quinazoline moieties, along with a sulfonyl group and a chlorobenzyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps:
Formation of the Triazoloquinazoline Core: The initial step often involves the cyclization of appropriate precursors to form the triazoloquinazoline core. This can be achieved through the reaction of 2-aminobenzonitrile with hydrazine derivatives under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Attachment of the Chlorobenzyl Group: The final step involves the alkylation of the triazoloquinazoline core with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are frequently used.
Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
N-(4-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Biological Studies: Researchers use this compound to study its effects on cellular pathways and molecular targets, providing insights into its mechanism of action.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins or enzymes.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core can bind to active sites of enzymes, inhibiting their activity. The sulfonyl group may enhance binding affinity through hydrogen bonding or electrostatic interactions. The chlorobenzyl group can contribute to the compound’s overall hydrophobicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]pyridine-5-amine
- N-(4-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]pyrimidine-5-amine
Uniqueness
Compared to similar compounds, N-(4-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine may exhibit unique biological activities due to the specific arrangement of its functional groups. The presence of the quinazoline moiety can impart distinct pharmacological properties, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(2,5-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2S/c1-15-7-8-16(2)21(13-15)33(31,32)24-23-27-22(26-14-17-9-11-18(25)12-10-17)19-5-3-4-6-20(19)30(23)29-28-24/h3-13H,14H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDWEKKTPWGVCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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